REACTION_CXSMILES
|
[CH2:1]1[C:5]2([CH2:10][CH2:9][C:8](=[O:11])[CH2:7][CH2:6]2)[CH2:4][CH2:3][NH:2]1.[C:12]([O-:15])([O-])=[O:13].[Na+].[Na+]>C1COCC1.O>[O:11]=[C:8]1[CH2:9][CH2:10][C:5]2([CH2:1][N:2]([C:12]([O:15][C:5]([CH3:6])([CH3:1])[CH3:4])=[O:13])[CH2:3][CH2:4]2)[CH2:6][CH2:7]1 |f:1.2.3|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1NCCC12CCC(CC2)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
13.83 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[Na+].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at rt for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
quenched with H2O (200 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (300 mL×3)
|
Type
|
WASH
|
Details
|
The combined organic phases were washed with brine (500 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (EtOAc/PE (v/v)=1/10)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1CCC2(CCN(C2)C(=O)OC(C)(C)C)CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9 g | |
YIELD: PERCENTYIELD | 54.5% | |
YIELD: CALCULATEDPERCENTYIELD | 108.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |